

1,2,4-Butanetriol: A Versatile Polyol in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,4-Butanetriol

Cat. No.: B146131

[Get Quote](#)

Introduction

1,2,4-Butanetriol (BT) is a chiral polyol of significant interest in the chemical and pharmaceutical industries. This clear, slightly yellow, and odorless viscous liquid is characterized by its hygroscopic nature and three hydrophilic alcoholic hydroxyl groups.^[1] Its structure, similar to glycerol and erythritol, allows for a wide range of applications, from a precursor in the synthesis of high-value pharmaceuticals and energetic materials to its use as a monomer in polyester manufacturing and as a versatile solvent.^{[1][2][3]} This document provides a comprehensive overview of **1,2,4-butaneetriol**'s properties and its applications, with a focus on its potential as a solvent in organic reactions.

Physicochemical Properties

1,2,4-Butanetriol's utility as a solvent and reaction intermediate is dictated by its distinct physical and chemical properties. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₀ O ₃	[2]
Molar Mass	106.12 g/mol	[2]
Appearance	Clear to slightly yellow, odorless, viscous liquid	[1]
Boiling Point	312 °C	[2]
Melting Point	-20 °C	[2]
Density	1.185 g/mL (at 25 °C)	[2]
Flash Point	188 °C	[2]
Solubility	Miscible with water and alcohols	[2]

Applications of 1,2,4-Butanetriol

Precursor for High-Value Molecules

1,2,4-Butanetriol is a critical starting material for the synthesis of several important compounds:

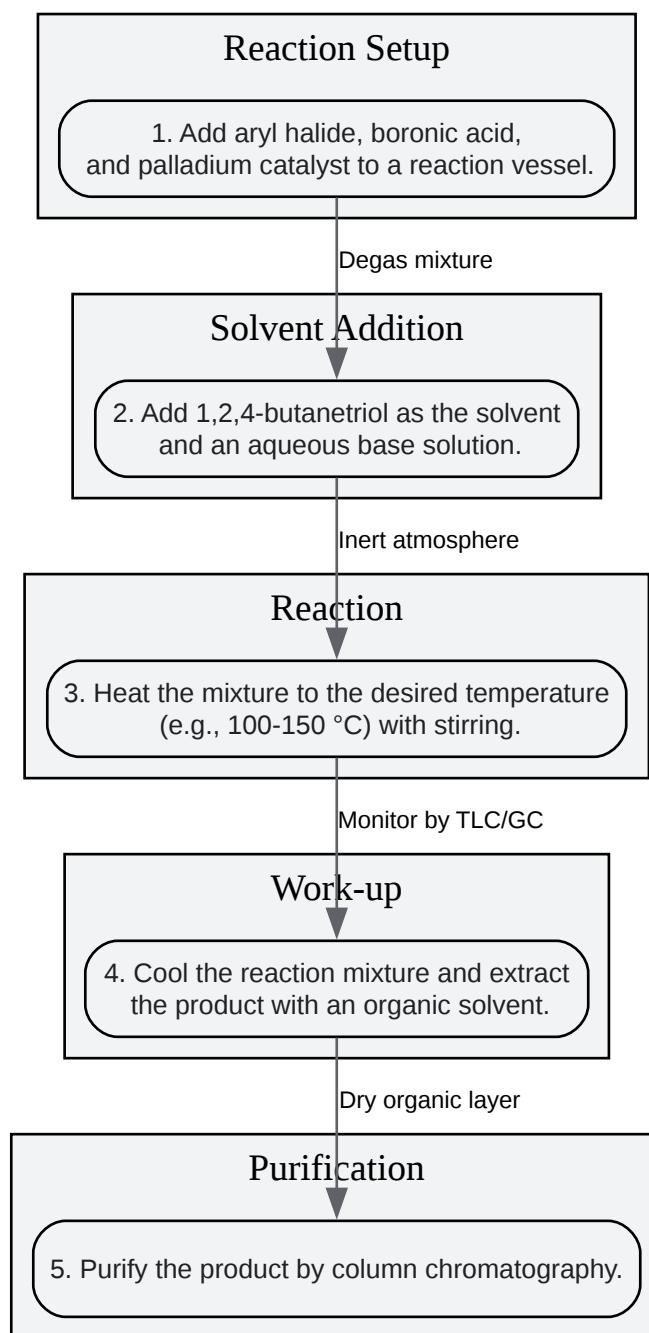
- Butanetriol Trinitrate (BTTN): This energetic plasticizer is a key component in military propellants and is considered a safer alternative to nitroglycerin.[1]
- Pharmaceuticals: It serves as a precursor for cholesterol-lowering drugs such as Crestor and Zetia.[1] The synthesis of these drugs often utilizes chiral derivatives of **1,2,4-butanetriol**.
- Cationic Liposomes: In the pharmaceutical field, it is also used in the synthesis of cationic liposomes.[2]

Other Industrial Applications

Beyond its role as a precursor, **1,2,4-butanetriol** finds use in various other industrial applications:

- Monomer for Polyesters: It is used in the manufacturing of certain polyesters.[1]
- Humectant: Its hygroscopic nature makes it an effective humectant.[2]
- Inks and Coatings: It acts as an anti-drying agent in high-quality inks and a surface treatment agent for premium clothing.[2]

1,2,4-Butanetriol as a Solvent in Organic Reactions


The unique properties of **1,2,4-butanetriol**, such as its high boiling point, polarity, and ability to form hydrogen bonds, make it a potentially valuable green solvent for organic synthesis. Polyols, in general, are being explored as environmentally benign reaction media. However, detailed and specific experimental protocols for organic reactions conducted in **1,2,4-butanetriol** as the primary solvent are not extensively reported in publicly available literature.

The following sections provide hypothetical experimental workflows for common organic reactions where a high-boiling, polar protic solvent like **1,2,4-butanetriol** could be advantageous. These are intended as starting points for researchers to develop specific reaction conditions.

Application Note 1: Hypothetical Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To explore the use of **1,2,4-butanetriol** as a solvent for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid. The high boiling point of **1,2,4-butanetriol** may allow for higher reaction temperatures, potentially increasing reaction rates and yields for less reactive substrates.

Experimental Workflow

[Click to download full resolution via product page](#)

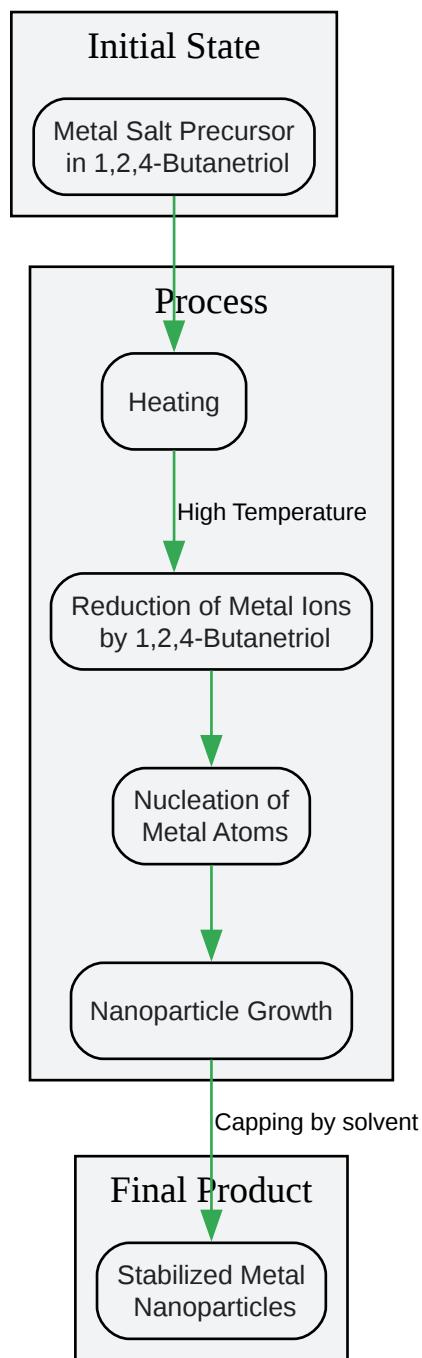
Caption: Hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction using **1,2,4-butanetriol** as a solvent.

Materials

- Aryl halide (e.g., 4-bromotoluene)

- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- **1,2,4-Butanetriol** (anhydrous)
- Deionized water
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous MgSO_4)

Protocol


- To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
- Add **1,2,4-butanol** (5 mL) and deionized water (1 mL) to the flask.
- Heat the reaction mixture to 120 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction to room temperature.
- Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Expected Outcome: The use of **1,2,4-butanol** as a solvent is anticipated to facilitate the dissolution of the polar starting materials and reagents, potentially leading to a high-yielding synthesis of the biaryl product. The high boiling point allows for elevated temperatures which can be beneficial for challenging couplings.

Application Note 2: Hypothetical Protocol for Nanoparticle Synthesis

Objective: To investigate the utility of **1,2,4-butanetriol** as a solvent and reducing agent in the polyol synthesis of metal nanoparticles. The multiple hydroxyl groups and high boiling point of **1,2,4-butanetriol** may offer good control over nanoparticle nucleation and growth.

Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Proposed pathway for metal nanoparticle synthesis in **1,2,4-butanetriol**.

Materials

- Metal salt precursor (e.g., H_2PtCl_6)

- **1,2,4-Butanetriol**
- Stabilizing agent (optional, e.g., polyvinylpyrrolidone, PVP)

Protocol

- Dissolve the metal salt precursor (0.1 mmol) in **1,2,4-butaneetriol** (20 mL) in a three-necked flask equipped with a condenser and a thermometer.
- If a stabilizing agent is used, add it to the solution at this stage.
- Heat the solution to 180 °C under a nitrogen atmosphere with constant stirring.
- Maintain the temperature for a specified period (e.g., 1-3 hours) to allow for complete reduction and nanoparticle formation. The solution color will typically change, indicating nanoparticle formation.
- Cool the reaction mixture to room temperature.
- Precipitate the nanoparticles by adding a non-solvent (e.g., acetone).
- Centrifuge the mixture to collect the nanoparticles and wash them several times with ethanol to remove any residual **1,2,4-butaneetriol** and byproducts.
- Dry the nanoparticles under vacuum.

Expected Outcome: **1,2,4-butaneetriol** is expected to act as both a high-boiling solvent and a reducing agent, leading to the formation of well-defined metal nanoparticles. The solvent molecules may also serve as capping agents, preventing agglomeration.

Conclusion

1,2,4-Butanetriol is a versatile and valuable chemical with a range of established applications, particularly as a precursor in the pharmaceutical and defense industries. While its properties suggest significant potential as a green solvent for organic synthesis, there is a notable lack of specific, published protocols detailing its use in this capacity. The hypothetical protocols provided herein are intended to serve as a foundation for further research and development in this promising area. Further investigation into the use of **1,2,4-Butanetriol** as a reaction

medium is warranted and could lead to the development of more sustainable and efficient synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1,2,4-Butanetriol: A Versatile Polyol in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146131#1-2-4-butanetriol-as-a-solvent-in-organic-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com